molecular formula C8H6Cl2O3 B166569 2,3-Dichlorophenoxyacetic acid CAS No. 2976-74-1

2,3-Dichlorophenoxyacetic acid

Cat. No. B166569
Key on ui cas rn: 2976-74-1
M. Wt: 221.03 g/mol
InChI Key: RBJIGQRZLITQJG-UHFFFAOYSA-N
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Patent
US05139564

Procedure details

After filling in a dry 250 ml flask respectively 59.89 g (0.271 mol) of 2,3-dichlorophenoxyacetic acid synthesized in Example 5 and 79.1 ml (1.084 mol) of thionyl chloride, the reaction mixture was then heated and refluxed for 4-5 hours. When treated as in Example 2 on completion of the reaction, 60.93 g of 2,3-dichlorophenoxyacetyl chloride was obtained as a raw reaction product.
Quantity
59.89 g
Type
reactant
Reaction Step One
Quantity
79.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6](O)=[O:7].S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([Cl:16])=[O:7]

Inputs

Step One
Name
Quantity
59.89 g
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC=C1Cl
Name
Quantity
79.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After filling in a dry 250 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4-5 hours
Duration
4.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
When treated as in Example 2 on completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)Cl)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 60.93 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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